Methyl 3-(4-chlorophenyl)picolinate
Description
Methyl 3-(4-chlorophenyl)picolinate (CAS: Not explicitly listed in evidence; synonyms include this compound and 3-(4-Chloro-phenyl)-pyridine-2-carboxylic acid methyl ester) is a substituted picolinate ester characterized by a 4-chlorophenyl group at the pyridine ring's 3-position. This compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its inclusion in supplier catalogs for fine chemicals and APIs (Active Pharmaceutical Ingredients) . Its structural uniqueness lies in the combination of a chlorinated aromatic moiety and the picolinate backbone, which may influence electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C13H10ClNO2 |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)12-11(3-2-8-15-12)9-4-6-10(14)7-5-9/h2-8H,1H3 |
InChI Key |
YSQIBSWCYRWXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenyl)picolinate typically involves the esterification of 3-(4-chlorophenyl)picolinic acid. One common method is the reaction of 3-(4-chlorophenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
3-(4-chlorophenyl)picolinic acid+methanolH2SO4Methyl 3-(4-chlorophenyl)picolinate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-chlorophenyl)picolinic acid. This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further derivatization.
Reaction Conditions :
Applications :
-
The carboxylic acid product is used in metal chelation studies and as a ligand in coordination chemistry .
Nucleophilic Substitution at the Chlorophenyl Group
The 4-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) reactions, particularly with amines and thiols.
Example Reaction :
Reaction with hydrazine hydrate replaces the chlorine atom with a hydrazine group, forming methyl 3-(4-hydrazinylphenyl)picolinate .
Conditions :
Applications :
Cross-Coupling Reactions
The chlorophenyl and pyridine moieties enable participation in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The 4-chlorophenyl group couples with boronic acids to form biaryl derivatives.
Conditions :
Example Product :
Methyl 3-(4-(4-methoxyphenyl)phenyl)picolinate (Yield: 72%) .
Buchwald-Hartwig Amination
The chlorine atom undergoes amination with primary/secondary amines.
Conditions :
Functionalization at the Picolinate Ring
The pyridine nitrogen and ester group enable further modifications:
Cyclization Reactions
Under iodolactonization conditions, the compound forms fused heterocycles.
Conditions :
Phosphonate Formation
The methyl ester reacts with triethyl phosphite to form phosphonate derivatives.
Conditions :
Ester Reduction
The ester group is reduced to a primary alcohol using LiAlH₄:
Oxidation of the Chlorophenyl Ring
The chlorophenyl group resists oxidation under standard conditions but can be oxidized to a quinone structure using strong oxidizing agents like KMnO₄/H₂SO₄.
Amide and Urea Formation
The hydrolyzed carboxylic acid reacts with amines, isocyanates, or isothiocyanates to form amides, ureas, or thioureas.
Example Reaction :
Table 1: Key Reaction Conditions and Yields
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, facilitated by acid/base catalysis .
-
Suzuki Coupling : Involves oxidative addition of the aryl chloride to Pd(0), transmetallation with the boronic acid, and reductive elimination .
-
Iodolactonization : Radical-mediated iodination followed by cyclization to form fused heterocycles .
This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it valuable in medicinal chemistry and materials science. Its reactions are optimized for high yields and selectivity, enabling the synthesis of complex bioactive molecules .
Scientific Research Applications
Antimicrobial Activity
Research indicates that Methyl 3-(4-chlorophenyl)picolinate exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.18 ± 0.06 µg/mL for certain derivatives .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Medicinal Chemistry Applications
This compound's structural characteristics make it a candidate for drug development:
- Drug Design : Its ability to interact with biological targets makes it suitable for designing new pharmaceuticals aimed at specific diseases.
- Bioactivity Studies : Investigations into its mechanism of action reveal interactions with enzymes and receptors, which could lead to the development of novel therapeutic agents .
Antitubercular Activity
A notable case study explored the potential of this compound as an antitubercular agent. The study focused on its inhibitory effects on Mur enzymes, which are critical for bacterial cell wall synthesis. The compound showed promising results in inhibiting these enzymes, suggesting its potential as an anti-tuberculosis drug .
Agricultural Applications
In agricultural research, derivatives of this compound have been tested for their efficacy as agrochemicals. These studies indicate that compounds with similar structures can enhance crop resistance to pests and diseases, thereby improving yield and sustainability in agricultural practices.
Mechanism of Action
The mechanism of action of Methyl 3-(4-chlorophenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of Methyl 3-(4-chlorophenyl)picolinate with structurally analogous compounds, focusing on substituent patterns, molecular properties, and applications.
Methyl 4-chloropicolinate (CAS: 24484-93-3)
- Structure : Chlorine at the pyridine 4-position, lacking the 4-chlorophenyl substituent.
- Synthesis: Prepared via reaction of 2-picolinic acid with thionyl chloride and methanol, followed by distillation .
- Applications: Intermediate for ureido-phenoxy derivatives (e.g., Compound 1 in ) and agrochemicals.
- Key Differences :
Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate (CAS: 1261598-96-2)
- Structure : Chlorine at pyridine 6-position and trifluoromethylphenyl at 3-position.
- Molecular Weight : 315.68 g/mol (vs. ~277.7 g/mol for this compound, estimated).
- Applications : Likely used in medicinal chemistry due to the trifluoromethyl group’s metabolic stability .
- Key Differences :
Methyl 3-(4-methoxyphenyl)picolinate (CAS: 1344692-69-8)
- Structure : Methoxy group replaces chlorine on the phenyl ring.
- Applications: Potential use in drug discovery, as methoxy groups are common in bioactive molecules (e.g., kinase inhibitors) .
- Key Differences: Methoxy’s electron-donating nature alters electronic distribution vs. 4-chlorophenyl.
Methyl 3(5)-(4-chlorophenyl)-1H-pyrazole-4-carboxylate (CAS: 135641-70-2)
- Structure : Pyrazole core instead of pyridine, with a 4-chlorophenyl group.
- Applications : Intermediate for heterocyclic pharmaceuticals or agrochemicals .
- Key Differences :
Data Table: Comparative Analysis
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | 3-(4-Cl-phenyl), pyridine-2-COOCH₃ | C₁₃H₁₀ClNO₂ | ~277.7 (estimated) | Pharmaceutical intermediates |
| Methyl 4-chloropicolinate | 4-Cl, pyridine-2-COOCH₃ | C₇H₆ClNO₂ | 171.58 | Agrochemical intermediates |
| Methyl 6-chloro-3-(4-CF₃-phenyl)picolinate | 6-Cl, 3-(4-CF₃-phenyl) | C₁₄H₉ClF₃NO₂ | 315.68 | Medicinal chemistry |
| Methyl 3-(4-methoxyphenyl)picolinate | 3-(4-MeO-phenyl), pyridine-2-COOCH₃ | C₁₄H₁₃NO₃ | 255.26 | Drug discovery |
| Methyl 3(5)-(4-Cl-phenyl)-pyrazole-4-carboxylate | 4-Cl-phenyl, pyrazole-4-COOCH₃ | C₁₁H₈ClN₂O₂ | 235.65 | Heterocyclic APIs |
Key Research Findings
Steric Influence : The 3-(4-chlorophenyl) group introduces steric hindrance, which may reduce reactivity at the pyridine ring compared to Methyl 4-chloropicolinate .
Biological Relevance : Trifluoromethyl-substituted analogs (e.g., CAS 1261598-96-2) exhibit higher metabolic stability, making them preferable in drug development .
Biological Activity
Methyl 3-(4-chlorophenyl)picolinate is a compound of interest due to its potential biological activities, particularly in pharmacology and agriculture. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies that elucidate its applications.
1. Synthesis and Characterization
This compound can be synthesized through various methods involving the reaction of picolinic acid derivatives with chlorinated phenyl groups. The characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
2.1 Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound analogs. For example, compounds derived from picolinate structures have shown significant antiproliferative activity against various cancer cell lines, including HT-29 (human colorectal cancer) and MCF-7 (breast cancer) cells. Notably, one study reported that certain derivatives exhibited IC50 values less than 1 μM, indicating potent activity compared to established chemotherapeutics like sorafenib .
| Compound | Cell Line | IC50 (µM) | Activity Comparison |
|---|---|---|---|
| 8f | HT-29 | <1 | 26.5-fold more potent than sorafenib |
| 8f | MCF-7 | <1 | 80-fold more potent than sorafenib |
2.2 Antifungal Properties
The compound has also been evaluated for its antifungal properties. In a study examining various picolinate derivatives, this compound showed moderate inhibitory activity against several fungal strains, including Botrytis cinerea and Fusarium graminearum. The structure-activity relationship indicated that specific substituents on the phenyl ring significantly influenced antifungal efficacy .
3. Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that the presence of electron-withdrawing groups at the para position enhances biological activity. Conversely, modifications leading to steric hindrance or electron donation tend to reduce potency. This information is crucial for designing more effective derivatives with improved therapeutic profiles.
Table: Summary of SAR Findings
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para | Electron-withdrawing | Increased potency |
| Meta | Steric hindrance | Decreased potency |
| Ortho | Electron-donating | Decreased potency |
4.1 Cancer Research
In a notable case study, this compound was tested in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a viable candidate for further clinical development .
4.2 Agricultural Applications
Picolinate compounds are recognized as synthetic auxins in agriculture. Research has demonstrated that this compound can effectively modulate plant growth responses by influencing hormonal pathways, thus presenting potential as an herbicide .
5. Conclusion
This compound exhibits promising biological activities, particularly in cancer therapy and agricultural applications. Ongoing research into its mechanisms of action and further optimization of its chemical structure may lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.
Q & A
Q. What are the optimized synthetic routes for Methyl 3-(4-chlorophenyl)picolinate, and how do reaction conditions influence yield?
The synthesis of methyl picolinate derivatives often involves refluxing picolinic acid with thionyl chloride (to form the acid chloride intermediate) followed by esterification with methanol. For example, methyl 4-chloropicolinate is synthesized via this method, achieving high yields when using DMF or water as a catalyst . Key variables include temperature control (reflux conditions), stoichiometry of thionyl chloride, and methanol addition timing. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted acid or over-chlorinated by-products.
Q. Which analytical techniques are most effective for confirming the structure and regiochemistry of this compound?
X-ray crystallography (as demonstrated in related compounds) provides definitive structural confirmation, including bond angles and substituent positions . Complementary techniques include:
- NMR spectroscopy : - and -NMR to identify aromatic proton environments and ester carbonyl signals.
- IR spectroscopy : Confirmation of ester (C=O stretch ~1700 cm) and aromatic C-Cl bonds.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and fragmentation patterns .
Q. How can researchers mitigate by-product formation during esterification of chlorophenyl-substituted picolinic acids?
By-product formation (e.g., diesters or chlorinated impurities) is minimized by:
- Strict anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
- Gradual addition of methanol to avoid excessive exothermic reactions.
- Use of catalytic DMF to accelerate thionyl chloride activation while reducing side reactions .
Advanced Research Questions
Q. What methodologies are recommended for identifying and quantifying impurities in this compound batches?
Impurity profiling requires hyphenated techniques such as:
- HPLC-MS : To separate and identify trace impurities (e.g., (4-Chlorophenyl)(4-hydroxyphenyl)methanone, detected in related compounds) .
- GC-MS : For volatile by-products.
- NMR spiking experiments : Using reference standards to confirm impurity structures. Quantification is achieved via calibration curves using USP/EP reference materials .
Q. How does the introduction of electron-withdrawing groups (e.g., -Cl, -CF3_33) at the 4-position of the phenyl ring influence the compound’s reactivity in cross-coupling reactions?
The 4-chlorophenyl group enhances electrophilic aromatic substitution reactivity due to its electron-withdrawing nature, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed cross-coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) proceeds efficiently under mild conditions (80°C, KCO/DMF) . Comparative studies show PdCl(PPh) offers higher catalytic efficiency than Pd(OAc) for such substrates .
Q. What strategies resolve contradictions in reported synthetic yields for methyl picolinate derivatives?
Discrepancies in literature yields often arise from differences in:
- Purification methods (e.g., column chromatography vs. recrystallization).
- Catalyst loadings (e.g., DMF at 0.1% vs. 1%). Systematic reproducibility studies, including controlled reagent quality (e.g., anhydrous methanol) and reaction monitoring, are essential. Meta-analyses of published procedures can identify optimal conditions .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., -CF at the pyridine ring) on binding affinity. Molecular docking studies with target proteins (e.g., enzymes in agricultural pathogens) help prioritize synthetic targets. For instance, trifluoromethyl groups improve metabolic stability, as seen in analogs like Methyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis | Reflux with SOCl/MeOH | Temperature: 70–80°C; Catalyst: 0.1% DMF | |
| Impurity Analysis | HPLC-MS (C18 column) | Mobile phase: Acetonitrile/water (0.1% TFA); Flow rate: 1.0 mL/min | |
| Structural Confirmation | X-ray crystallography | Resolution: <1.0 Å; Temperature: 100 K | |
| Catalytic Studies | Pd-catalyzed cross-coupling | Catalyst: PdCl(PPh); Base: KCO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
